molecular formula C17H33O2- B1228982 Margarate

Margarate

Cat. No. B1228982
M. Wt: 269.4 g/mol
InChI Key: KEMQGTRYUADPNZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Margarate is a straight-chain saturated fatty acid anion that is the conjugate base of margaric acid, obtained by deprotonation of the carboxy group. It has a role as a mammalian metabolite. It is a long-chain fatty acid anion, a straight-chain saturated fatty acid anion and a fatty acid anion 17:0. It is a conjugate base of a heptadecanoic acid.

Scientific Research Applications

  • Chemical Analysis and Standardization

    • Margarate is used as an internal standard in gas chromatography for the quantitative determination of unsaturated tall oil fatty acids. Its role is crucial in providing accurate analyses, especially when volatile components are present in the unknown sample. This method involves converting acids to methyl esters before chromatography, ensuring reliable standard preparation and accurate analysis outcomes (Iden & Kahler, 1962).
  • Biological Material Isolation and Gel Formation

    • In the isolation of specific compounds from biological materials, margarate has been identified. For instance, a mixture containing margarate was isolated from Flacourtia indica, marking the first observation of margarate in such a context. This compound played a role in the formation of stable gels when mixed with other substances, demonstrating its potential in biological material processing (Dehmlow, Guntenhoner, & Ree, 2000).
  • Metabolic Studies in Liver Function

    • Margaric acid, a long-chain saturated fatty acid present in trace amounts in the liver, has been studied for its metabolic activity. Research comparing the metabolism of margaric acid with other fatty acids in the liver provides insights into how the chain length and hepatic content of fatty acids influence their oxidation and incorporation into tissue lipid (Boyer & Scheig, 1969).
  • Dielectric Breakdown in Molecular Films

    • Studies on the dielectric breakdown behavior of Langmuir thin molecular films, including those made of margarate, have important implications for device applications. These studies focus on understanding the breakdown phenomenon and its thickness dependence, which is vital for ensuring the reliability and performance of devices using these films (Agarwal & Srivastava, 1973).
  • Quantitative Determination in Biological Samples

    • A method involving margarate has been developed for the quantitative determination of Carcinolipin in biological materials. This technique employs chromatography and precise measurement strategies, showcasing the utility of margarate in complex biochemical analyses (Hradec, 1968).

properties

Product Name

Margarate

Molecular Formula

C17H33O2-

Molecular Weight

269.4 g/mol

IUPAC Name

heptadecanoate

InChI

InChI=1S/C17H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h2-16H2,1H3,(H,18,19)/p-1

InChI Key

KEMQGTRYUADPNZ-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCCCCCC(=O)[O-]

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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